molecular formula C17H20N4O2S B2857539 2-Methyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyrimidine CAS No. 1436374-93-4

2-Methyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyrimidine

Cat. No. B2857539
CAS RN: 1436374-93-4
M. Wt: 344.43
InChI Key: HMZQMMALYMVQEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyrimidine is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of drug discovery. This compound is a pyrimidine-based molecule that has been synthesized using various methods. The purpose of

Scientific Research Applications

Synthesis and Green Metric Evaluation

Compounds related to pyrimidine derivatives, such as 2-methyl-4-(methylsulfonyl)pyridine, have been synthesized and evaluated for their efficiency and environmental impact. These compounds are significant in the treatment of gastroesophageal reflux disease and other gastric acid-related diseases. The synthesis process of such compounds, including the one mentioned, has been optimized for better atom economy and lower waste generation (Gilbile et al., 2017).

Antimicrobial Applications

Novel series of pyrazolopyrimidine derivatives, which include structures related to the compound , have shown significant antimicrobial activities. These compounds have been synthesized and tested against various bacteria and fungi, with some demonstrating higher effectiveness than standard drugs (Alsaedi et al., 2019).

Antibacterial Agent Synthesis

Research has been conducted on synthesizing new heterocyclic compounds containing a sulfonamido moiety, suitable as antibacterial agents. The synthesis process involves reacting with various compounds to produce derivatives with high antibacterial activities (Azab et al., 2013).

Molecular Structure Analysis

The molecular structure and bonding of pyrimidine derivatives have been studied extensively. For example, the study of a pyrimidine derivative by Shang et al. (2012) provides insights into the molecular conformation and potential for forming hydrogen bonds, which is crucial in understanding the reactivity and interaction of these compounds (Shang et al., 2012).

Xanthine Oxidoreductase Inhibition

Some pyrimidine derivatives have been identified as potent inhibitors of xanthine oxidoreductase, an enzyme involved in purine metabolism. These compounds show promise in treating conditions like hyperuricemia and could be involved in managing diseases where this enzyme plays a role (Fukunari et al., 2004).

Anticancer and Anti-inflammatory Applications

Certain pyrazolopyrimidine derivatives have been synthesized and evaluated for their potential as anticancer and anti-inflammatory agents. These compounds show significant promise in therapeutic applications, including the treatment of various types of cancer (Rahmouni et al., 2016).

Antiviral Activity

Derivatives of pyrazolopyrimidine have also been studied for their antiviral activities. Specific compounds have shown effectiveness against viruses like human cytomegalovirus and herpes simplex virus type 1, indicating their potential in antiviral therapy (Saxena et al., 1990).

properties

IUPAC Name

2-methyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-15-18-9-7-17(19-15)20-10-12-21(13-11-20)24(22,23)14-8-16-5-3-2-4-6-16/h2-9,14H,10-13H2,1H3/b14-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZQMMALYMVQEG-RIYZIHGNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CC(=N1)N2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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